BenchChemオンラインストアへようこそ!

(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine

Medicinal Chemistry Lipophilicity ADME Prediction

(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine is a heterocyclic secondary amine building block combining an imidazo[1,2-a]pyridine core with a 2,2,2-trifluoroethyl substituent (molecular formula C₁₀H₁₀F₃N₃; MW 229.20 g/mol). The compound is supplied as a research-chemical intermediate with a minimum purity specification of 95%.

Molecular Formula C10H10F3N3
Molecular Weight 229.2 g/mol
CAS No. 1020933-75-8
Cat. No. B3202177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine
CAS1020933-75-8
Molecular FormulaC10H10F3N3
Molecular Weight229.2 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CNCC(F)(F)F
InChIInChI=1S/C10H10F3N3/c11-10(12,13)7-14-5-8-6-16-4-2-1-3-9(16)15-8/h1-4,6,14H,5,7H2
InChIKeyCMWJDBXRIMKANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine (CAS 1020933-75-8): Physicochemical Identity and Procurement Specification


(Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine is a heterocyclic secondary amine building block combining an imidazo[1,2-a]pyridine core with a 2,2,2-trifluoroethyl substituent (molecular formula C₁₀H₁₀F₃N₃; MW 229.20 g/mol). The compound is supplied as a research-chemical intermediate with a minimum purity specification of 95% . Its computed XLogP3 of 2.3, topological polar surface area (TPSA) of 29.3 Ų, and five hydrogen-bond acceptor sites distinguish it from non-fluorinated or N-alkyl congeners that share the same imidazo[1,2-a]pyridine scaffold [1]. The trifluoroethyl group simultaneously raises lipophilicity and depresses amine basicity—two properties that directly govern membrane permeability, metabolic stability, and off-target promiscuity in lead-optimisation campaigns [2].

Why Generic Imidazo[1,2-a]pyridine Building Blocks Cannot Replace (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine in Medicinal-Chemistry Campaigns


The imidazo[1,2-a]pyridine scaffold is a privileged structure in kinase and GPCR drug discovery, but the pendant amine substituent is the primary determinant of pharmacokinetic behaviour. Replacing the 2,2,2-trifluoroethyl group with a simple methyl or hydrogen eliminates the electron-withdrawing, lipophilicity-enhancing, and metabolic-shielding effects that fluorine imparts [1]. Computed property comparisons confirm that the non-fluorinated primary amine analog (imidazo[1,2-a]pyridin-2-ylmethanamine) carries an XLogP3 of only 0.7 versus 2.3 for the target compound—a 3.3-fold difference in predicted lipophilicity—while the N-methyl analog sits at an intermediate XLogP3 of approximately 1.2 [2]. Furthermore, the conjugate acid of 2,2,2-trifluoroethylamine has a pKₐ of approximately 5.5, roughly five orders of magnitude more acidic than that of simple alkylamines (pKₐ ~10–11), meaning the target compound's nitrogen is substantially less basic and therefore less prone to protonation-dependent off-target binding [3]. These molecular features cannot be recapitulated by generic N-alkyl or unsubstituted congeners, making direct substitution in a structure–activity relationship (SAR) series scientifically invalid without re-optimisation of the entire lead series.

Quantitative Differentiation Evidence: (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine Versus Closest Analogs


Lipophilicity (XLogP3) Head-to-Head: 3.3-Fold Increase Over the Primary Amine Analog

The target compound exhibits a computed XLogP3 of 2.3, compared with 0.7 for the primary amine analog imidazo[1,2-a]pyridin-2-ylmethanamine (CAS 165736-20-9) and approximately 1.2 for the N-methyl analog (CAS 193534-56-4) [1]. This represents a 3.3-fold and 1.9-fold increase in predicted lipophilicity, respectively. In medicinal chemistry, an XLogP3 in the 2–3 range is associated with improved passive membrane permeability while remaining below the threshold (>5) at which poor aqueous solubility and promiscuous binding become problematic.

Medicinal Chemistry Lipophilicity ADME Prediction

Topological Polar Surface Area (TPSA): 32% Reduction Relative to Primary Amine Analog Enhances Predicted BBB Permeability

The target compound has a computed TPSA of 29.3 Ų, compared with 43.3 Ų for the primary amine analog imidazo[1,2-a]pyridin-2-ylmethanamine [1]. The 32% reduction in TPSA is mechanistically significant: compounds with TPSA < 60 Ų are generally considered to have good blood–brain barrier (BBB) permeability, and values below 40 Ų are strongly predictive of CNS penetration [2]. The target compound's TPSA of 29.3 Ų places it firmly in the CNS-accessible range, whereas the primary amine analog at 43.3 Ų approaches the upper boundary.

CNS Drug Design Blood-Brain Barrier TPSA

Amine Basicity (pKₐ) Depression: ~5 Orders of Magnitude Lower Basicity Versus Alkylamine Congeners

The conjugate acid of 2,2,2-trifluoroethylamine has a measured pKₐ of approximately 5.5, compared with pKₐ values of 10–11 for simple alkylamines [1]. While direct pKₐ measurement for the target compound is not publicly available, the electron-withdrawing effect of the trifluoroethyl group predictably depresses the secondary amine basicity by a comparable magnitude relative to N-methyl or unsubstituted analogs. This pKₐ shift means that at physiological pH (7.4), the target compound's amine exists predominantly in the neutral, unprotonated form, whereas the N-methyl analog (predicted pKₐ ~9–10) is largely protonated.

Physicochemical Profiling Amine Basicity Off-Target Selectivity

Hydrogen-Bond Acceptor Capacity: Five HBA Sites Enable Multi-Directional Target Engagement Versus Two in the Primary Amine Analog

The target compound possesses five computed hydrogen-bond acceptor (HBA) sites (three fluorine atoms of the CF₃ group plus two nitrogen atoms of the imidazopyridine core), compared with only two HBA sites in the primary amine analog [1]. The three additional fluorine atoms serve as weak hydrogen-bond acceptors that can participate in orthogonal C–F···H–N and C–F···H–O interactions with protein backbone amides and side-chain hydroxyl groups, a phenomenon well-documented in fluorine-protein crystallography [2]. This expanded HBA capacity increases the geometric and electrostatic options for target engagement without introducing additional hydrogen-bond donor liabilities.

Structure-Based Drug Design Hydrogen Bonding Binding Affinity

Metabolic Stability: Class-Level Evidence for Trifluoroethylamine Shielding Against N-Dealkylation

The trifluoroethylamine motif is a recognised strategy for blocking cytochrome P450-mediated N-dealkylation, a major metabolic soft spot for secondary and tertiary alkylamines. Literature on fluorinated imidazopyridine series demonstrates that introduction of a 2,2,2-trifluoroethyl group consistently improves in vitro microsomal half-life relative to N-methyl or N-ethyl analogs [1]. In a systematic SAR study of imidazopyridine GSK3β inhibitors, fluorinated analogs showed markedly longer half-lives in human liver microsomes compared with their non-fluorinated counterparts [2]. While direct microsomal stability data for the target compound itself are not publicly available, the class-level direction of effect is robust and mechanistically grounded: the electron-withdrawing CF₃ group deactivates the adjacent nitrogen toward oxidative metabolism.

Drug Metabolism Metabolic Stability N-Dealkylation

Vendor Purity Specification: 95% Minimum Purity with Full QA Batch Control

The compound is available from AKSci (Catalog 1693DD) with a minimum purity specification of 95% and full quality-assurance backing for each batch, including SDS and Certificate of Analysis upon request . The compound is classified under UN GHS as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2, and STOT Single Exposure Category 3 (respiratory irritation) [1], providing clear safety-handling guidance for procurement and laboratory use. This contrasts with less well-characterised vendor offerings that may lack documented purity specifications or GHS classification.

Quality Assurance Procurement Specification Batch Reproducibility

Optimal Procurement and Application Scenarios for (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine


Kinase Inhibitor Lead Optimisation Requiring Balanced Lipophilicity (XLogP3 2–3 Window)

In kinase drug-discovery programs where maintaining XLogP3 between 2 and 3 is correlated with favourable ADME properties, this building block delivers a computed lipophilicity of 2.3 without additional synthetic manipulation. Replacing it with the primary amine analog (XLogP3 0.7) would require installation of a separate lipophilic group elsewhere in the molecule, potentially disrupting an optimised binding pose. The 3.3-fold lipophilicity advantage is directly quantifiable from PubChem-computed properties [1].

CNS-Penetrant Candidate Design Leveraging TPSA Below 30 Ų

For central nervous system (CNS) programs where predicted BBB permeability is a go/no-go criterion, the target compound's TPSA of 29.3 Ų falls within the empirically validated CNS-accessible range (TPSA < 40 Ų strongly predictive). The primary amine comparator at 43.3 Ų exceeds this threshold, making the trifluoroethyl derivative the chemically rational choice when CNS exposure is required [1].

Metabolic-Stability-Driven Fragment or Building-Block Procurement

In fragment-based drug discovery or parallel library synthesis where metabolic soft spots must be eliminated early, the trifluoroethylamine motif provides class-level evidence for resistance to CYP-mediated N-dealkylation. Selecting this building block over N-methyl or unsubstituted congeners pre-installs a metabolically shielded secondary amine, consistent with SAR trends observed across multiple imidazopyridine lead series [1][2].

GLP-Compliant or Regulated-Laboratory Procurement Requiring Documented Purity and GHS Classification

In environments requiring full chemical risk assessment documentation, the target compound benefits from a well-defined vendor purity specification (≥95%, AKSci 1693DD) and complete UN GHS classification (H302, H315, H319, H335) derived from ECHA C&L notifications. This contrasts with comparator analogs whose hazard documentation may be incomplete or vendor-dependent, streamlining institutional chemical approval workflows [1][2].

Quote Request

Request a Quote for (Imidazo[1,2-a]pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.